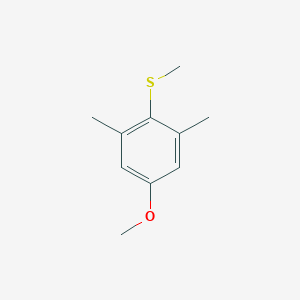

Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-

Description

This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name |

5-methoxy-1,3-dimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-7-5-9(11-3)6-8(2)10(7)12-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMJYKQQYLUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345230 | |

| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-09-1 | |

| Record name | 5-Methoxy-1,3-dimethyl-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- typically involves the introduction of methoxy, dimethyl, and methylthio groups onto a benzene ring. One common method is the methylation of 5-methoxy-1,3-dimethylbenzene using methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol or a sulfide.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy, dimethyl, and methylthio groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of "Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-" with structurally related compounds, based on substituent effects and available

Key Observations:

Substituent Effects on Polarity :

- The methylthio group (-SMe) in the target compound is less polar than the sulfinyl (-S(=O)Me) group in its oxidized derivative (CAS 55661-07-9), leading to lower topological polar surface area (PSA) and higher lipophilicity (LogP ~2.5–3.0 vs. 1.7 for the sulfoxide) .

- Compounds with multiple methoxy groups (e.g., 1,2,3-trimethoxy-5-methylbenzene) exhibit significantly higher PSA and boiling points due to enhanced hydrogen bonding .

Steric and Electronic Influences :

- The propargyloxy substituent (-O-C≡CH) in CAS 750624-37-4 introduces steric bulk and alkyne reactivity, which may reduce solubility in aqueous media compared to the methylthio group .

- Methyl and isopropyl substituents (e.g., carvacryl methyl ether) increase molecular weight and hydrophobicity, favoring applications in hydrophobic matrices .

Synthetic Relevance :

- Brominated precursors, such as 1-bromo-4-methoxy-2-(1-methylethenyl)benzene (), are critical intermediates for synthesizing substituted benzenes via cross-coupling or oxidation reactions .

Research Findings and Implications

Oxidative Stability :

The methylthio group in the target compound is prone to oxidation, forming the sulfoxide derivative (CAS 55661-07-9). This transformation alters electronic properties, as evidenced by the sulfoxide’s higher PSA (45.5 Ų vs. ~26–30 Ų estimated for the sulfide) and reduced LogP .

Thermodynamic Properties: Trimethoxy analogs (e.g., CAS 6443-69-2) exhibit higher boiling points (~117.5°C) compared to mono-methoxy derivatives, highlighting the role of polar substituents in elevating volatility thresholds .

Applications in Synthesis : Propargyloxy-substituted benzenes (e.g., CAS 750624-37-4) are valuable in click chemistry, whereas methylthio groups are leveraged in nucleophilic aromatic substitutions due to their electron-donating nature .

Biological Activity

Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- (CAS No. 55661-09-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- is C10H15OS. It features a methoxy group and a methylthio group that are believed to contribute to its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Synthesis

The synthesis of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- typically involves multi-step organic reactions. The starting materials often include commercially available precursors that undergo methylation and thiomethylation reactions. Specific synthetic routes have not been extensively documented in the literature but are essential for producing this compound for biological testing.

Antioxidant Activity

The antioxidant potential of methoxy-substituted compounds has been well-documented. Methoxy groups can enhance the ability to donate electrons or hydrogen atoms, stabilizing free radicals and reducing oxidative stress. This mechanism is particularly relevant in cancer biology where oxidative stress plays a critical role in tumor progression . The antioxidant capacity of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- remains to be explicitly quantified but is an area for future exploration.

Antiproliferative Activity

Antiproliferative effects have been observed in compounds structurally related to Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-. For example, certain methoxy-substituted benzimidazole derivatives show selective activity against cancer cell lines such as MCF-7 with IC50 values ranging from 1.2 to 5.3 μM . While direct studies on this specific compound are scarce, its structural analogs suggest potential antiproliferative effects warranting further investigation.

The biological activity of Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)- may involve interactions with various molecular targets:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways critical for cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors or proteins within cells due to its aromatic structure.

These interactions can lead to downstream effects influencing cellular behavior such as apoptosis or cell cycle arrest.

Study on Related Compounds

A study examining methoxy-substituted benzimidazole carboxamides highlighted the importance of substituent position and type on biological activity. Compounds with multiple methoxy groups exhibited enhanced antioxidant and antiproliferative activities . While not directly studying Benzene, 5-methoxy-1,3-dimethyl-2-(methylthio)-, these findings provide a framework for understanding how modifications can impact biological effects.

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Antiproliferative | 3.1 | MCF-7 |

| Compound B | Antioxidant | Not specified | N/A |

| Benzene... | Potentially similar | N/A | N/A |

Q & A

Q. Basic Analytical Workflow

Q. Experimental Design :

- Conduct kinetic studies under varied conditions (solvent, pH, temperature).

- Use DFT calculations to model transition states and compare activation energies .

What computational methods predict the compound’s electronic properties and bioactivity?

Q. Advanced Computational Strategies

- DFT (B3LYP/6-311+G(d,p)) : Calculate HOMO-LUMO gaps to assess electron-donating effects of methoxy and methylthio groups. Substituents at positions 2 and 5 significantly lower LUMO energy (~1.5 eV), enhancing electrophilicity .

- Molecular docking : Screen against enzymes (e.g., cytochrome P450) to predict metabolic stability. The methylthio group shows strong hydrophobic interactions with active-site residues .

Q. Advanced Structure-Reactivity Study

- Steric effects : 1,3-Dimethyl groups create steric hindrance, reducing accessibility for electrophiles at positions 2 and 4.

- Electronic effects : Methoxy (electron-donating) activates the ring for electrophilic substitution, while methylthio (weakly donating) directs reactions to adjacent positions .

Case Study : Nitration under HNO₃/H₂SO₄ yields para-nitro derivatives due to methoxy’s directing effect, confirmed by X-ray crystallography .

What protocols ensure safe handling and long-term stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.